molecular formula C19H37ClO3 B12844580 1-Chloro-3,3-dihydroxynonadecan-4-one

1-Chloro-3,3-dihydroxynonadecan-4-one

Cat. No.: B12844580
M. Wt: 348.9 g/mol
InChI Key: GUHVXHWGWPBNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3,3-dihydroxynonadecan-4-one is an organic compound characterized by the presence of a chlorine atom, two hydroxyl groups, and a ketone functional group within a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dihydroxynonadecan-4-one typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor, followed by hydroxylation and oxidation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to chlorination and hydroxylation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,3-dihydroxynonadecan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Chloro-3,3-dihydroxynonadecan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3,3-dihydroxynonadecan-4-one exerts its effects involves interactions with specific molecular targets. The chlorine atom and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.

Properties

Molecular Formula

C19H37ClO3

Molecular Weight

348.9 g/mol

IUPAC Name

1-chloro-3,3-dihydroxynonadecan-4-one

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19(22,23)16-17-20/h22-23H,2-17H2,1H3

InChI Key

GUHVXHWGWPBNAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CCCl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.